3,8-Dibromo-1,10-phenanthroline-5,6-dione 3,8-Dibromo-1,10-phenanthroline-5,6-dione
Brand Name: Vulcanchem
CAS No.: 602331-25-9
VCID: VC7893339
InChI: InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
SMILES: C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br
Molecular Formula: C12H4Br2N2O2
Molecular Weight: 367.98 g/mol

3,8-Dibromo-1,10-phenanthroline-5,6-dione

CAS No.: 602331-25-9

Cat. No.: VC7893339

Molecular Formula: C12H4Br2N2O2

Molecular Weight: 367.98 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dibromo-1,10-phenanthroline-5,6-dione - 602331-25-9

Specification

CAS No. 602331-25-9
Molecular Formula C12H4Br2N2O2
Molecular Weight 367.98 g/mol
IUPAC Name 3,8-dibromo-1,10-phenanthroline-5,6-dione
Standard InChI InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
Standard InChI Key IFZAYEPOLKDKNV-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br
Canonical SMILES C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3,8-dibromo phenanthroline-5,6-dione, reflects its bicyclic aromatic framework with bromine atoms and ketone groups at specific positions. The InChI code (1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H) and key spectral data confirm its planar structure, which facilitates π-π stacking interactions and metal coordination .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H4Br2N2O2\text{C}_{12}\text{H}_{4}\text{Br}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight367.98 g/mol
Purity97%
Storage ConditionsInert atmosphere, 2–8°C
Physical FormSolid

Synthetic Pathways and Optimization

Two-Step Bromination and Oxidation

The synthesis of 3,8-dibromo-1,10-phenanthroline-5,6-dione involves a two-step protocol :

  • Bromination: Treatment of 1,10-phenanthroline with bromine in nitrobenzene at 140°C under inert atmosphere for 96 hours introduces bromine atoms at the 3 and 8 positions.

  • Oxidation: Subsequent reaction with nitric acid, sulfuric acid, and potassium bromide at 80°C for 3 hours oxidizes the 5 and 6 positions to diketones.

Alternative Coupling Strategies

A NASA-led study demonstrated the compound’s utility in Suzuki-Miyaura cross-coupling reactions . When reacted with 3,5-diethynylheptyloxybenzene, the dibromo-phenanthroline derivative achieved a 74% yield without polymerization, outperforming Sonogashira coupling, which led to insoluble byproducts .

Table 2: Comparison of Coupling Methods

ParameterSuzuki-MiyauraSonogashira
Catalyst SystemPd(PPh₃)₂Cl₂, CuIPd(PhCN)₂Cl₂, P(t-Bu)₃, CuI
SolventTHFDiisopropylamine/DMF
Yield74%Polymerization
Reaction Time24 hours24 hours

Reactivity and Applications in Organic Synthesis

Building Block for Conjugated Polymers

In materials science, the compound serves as a precursor for π-conjugated systems. The NASA study highlighted its role in synthesizing phenanthroline-based polymers via Suzuki coupling, which are promising for optoelectronic devices .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound is a stable solid under inert conditions but degrades upon prolonged exposure to light or moisture . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in dimethylformamide (DMF) and tetrahydrofuran (THF), making these solvents ideal for reactions .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 8.5–9.0 ppm correspond to aromatic protons adjacent to bromine and ketone groups .

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Br stretch) confirm functional groups .

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